![molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3](/img/structure/B2868602.png)
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse chemical properties and significant biological activities, making them of great interest in various fields of scientific research.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and immune response.
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, inflammation, and immune response .
Result of Action
Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through several methods. One common approach involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid with arylacetylenes and styrenes . This method provides a rapid and efficient route to the preparation of various furo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step reactions with high yields. The ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins and three-component reactions of N,N’-dimethylbarbituric acid with benzaldehydes and isocyanides are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate, rhodium (II) catalysts, and various organic solvents such as DMF (dimethylformamide). Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which have been shown to possess significant biological activities .
Applications De Recherche Scientifique
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione include:
Furo[2,3-d]pyrimidine-2,4-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxofuro[2,3-d]pyrimidineones: These derivatives have sulfur atoms in place of oxygen, leading to different chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the furo[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVPPYLSKOGNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
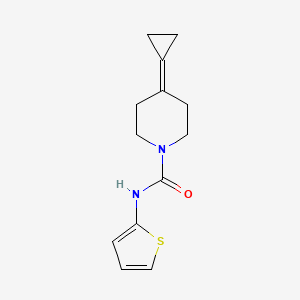
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

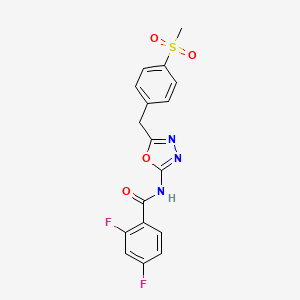
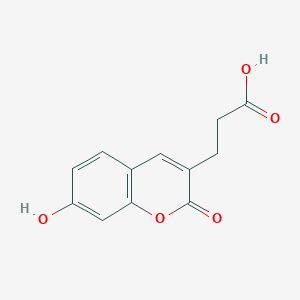
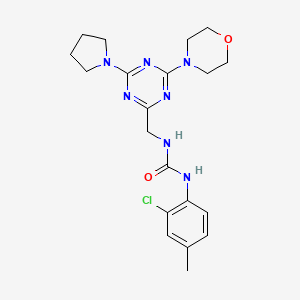
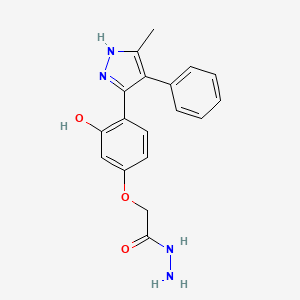
![9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)
![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)
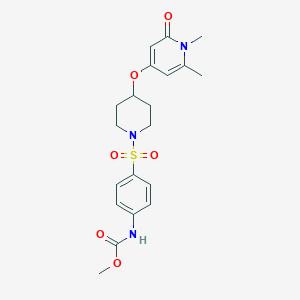
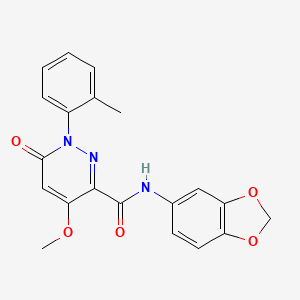
![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![3-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)
